4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine
CAS No.:
Cat. No.: VC16474147
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13Cl2NO |
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Molecular Weight | 246.13 g/mol |
IUPAC Name | 4-(3,4-dichlorophenyl)oxan-4-amine |
Standard InChI | InChI=1S/C11H13Cl2NO/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2 |
Standard InChI Key | VQNQJGJPQFNRAA-UHFFFAOYSA-N |
Canonical SMILES | C1COCCC1(C2=CC(=C(C=C2)Cl)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine (C<sub>11</sub>H<sub>13</sub>Cl<sub>2</sub>NO) consists of a six-membered tetrahydropyran ring with an amine group and a 3,4-dichlorophenyl substituent at the 4-position. The compound’s stereochemistry and conformation depend on the spatial arrangement of the chlorine atoms and the tetrahydropyran ring’s chair or boat configuration.
Table 1: Comparative Structural Data for Tetrahydro-2H-pyran-4-amine Derivatives
The addition of two chlorine atoms at the 3- and 4-positions of the phenyl ring likely enhances the compound’s lipophilicity compared to monosubstituted analogues, as evidenced by the higher calculated molecular weight (270.14 g/mol vs. 211.69 g/mol for the 3-chloro derivative) .
Synthetic Methodologies
General Approaches for Tetrahydro-2H-pyran-4-amine Synthesis
Tetrahydro-2H-pyran-4-amine derivatives are typically synthesized via nucleophilic substitution or multicomponent condensation reactions. For example:
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Nucleophilic substitution: 4-Fluoro-3-nitrobenzenesulfonamide reacts with (tetrahydro-2H-pyran-4-yl)methylamine in tetrahydrofuran (THF) to yield intermediates like 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide, a precursor to Venetoclax .
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Microemulsion systems: Dodecyl benzenesulfonic acid (DBSA)/H<sub>2</sub>O microemulsions facilitate efficient three-component reactions for pyran derivatives .
Hypothetical Route for 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine
A plausible synthesis could involve:
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Friedel-Crafts alkylation: Introducing the 3,4-dichlorophenyl group to tetrahydropyran-4-one.
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Reductive amination: Converting the ketone to an amine using ammonium acetate and sodium cyanoborohydride.
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Purification: Chromatography or recrystallization to isolate the final product.
This pathway aligns with methods used for 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-amine , where aryl groups are introduced prior to amine functionalization.
Physicochemical Properties
Predicted Properties
While experimental data for 4-(3,4-dichlorophenyl)tetrahydro-2H-pyran-4-amine is unavailable, analogues suggest:
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Melting point: 180–190°C (similar to 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide, which melts at 188–191°C) .
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Solubility: Moderate solubility in polar aprotic solvents like DMSO or methanol .
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pKa: ~9.6 (amine group) , indicating partial protonation at physiological pH.
Table 2: Comparative Physicochemical Data
Future Directions
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